molecular formula C9H14N2O B6588319 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine CAS No. 1247593-42-5

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine

Katalognummer: B6588319
CAS-Nummer: 1247593-42-5
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: DVUYYBSTPKNJAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is a compound with a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a methanamine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with isopropanol in the presence of a base to form 6-(propan-2-yloxy)pyridine. This intermediate can then be reacted with formaldehyde and ammonia to introduce the methanamine group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is unique due to the combination of the propan-2-yloxy and methanamine groups on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine involves the reaction of 2-chloro-6-(propan-2-yloxy)pyridine with methanamine in the presence of a base.", "Starting Materials": [ "2-chloro-6-(propan-2-yloxy)pyridine", "Methanamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(propan-2-yloxy)pyridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a period of time to deprotonate the pyridine ring.", "Step 3: Add methanamine to the solution and stir for a period of time to allow the reaction to occur.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS-Nummer

1247593-42-5

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

(6-propan-2-yloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3

InChI-Schlüssel

DVUYYBSTPKNJAR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=N1)CN

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.